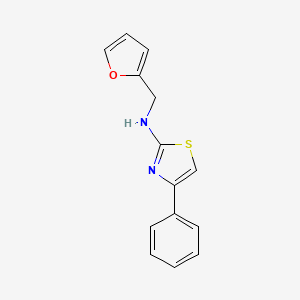

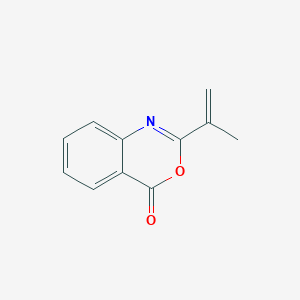

N-(2-furylmethyl)-4-phenyl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-furylmethyl)-4-phenyl-1,3-thiazol-2-amine is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

科学的研究の応用

Antibacterial Activity

Furan derivatives, such as n-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine, have been found to possess significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which is a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antimicrobial Compounds

The compound has potential applications in the development of new antimicrobial compounds to treat multi-resistant illnesses . This is particularly important given the rise in drug resistance to clinically utilized anti-infectives .

Synthesis of Novel Compounds

The compound has been used in the synthesis of new N-Benzyl-or N-(2-Furylmethyl)cinnamamides . These compounds have been promoted by the “Green” Catalyst Boric Acid, and their spectral analysis has been conducted .

Drug Discovery

The compound, also known as ChemDiv2_000816, is part of the industry’s largest, most diverse, and most pharmacologically-relevant commercial collection of individually crafted, lead-like, drug-like small molecules and building blocks . This makes it a valuable resource in the field of drug discovery .

Fission Research

The compound, also known as Oprea1_177133, has been used in fast proton-induced fission research of 238U . The research focused on variables such as cross-sections, mass distributions, and prompt neutron emission .

Open Science Research

The compound, also known as Oprea1_701653, has potential applications in the field of open science research . Open science aims to make the knowledge gained from academic research openly available as soon as possible .

作用機序

Target of Action

The primary target of N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell proliferation, angiogenesis, and other processes that promote tumor growth

Biochemical Pathways

The compound’s action on EGFR affects multiple biochemical pathways. Primarily, it inhibits the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, the compound can reduce tumor growth and proliferation .

Pharmacokinetics

It is known that the compound is stable when incubated with human microsomes This suggests that the compound may have good metabolic stability, which is important for its bioavailability and therapeutic efficacy

Result of Action

The result of the compound’s action is the inhibition of EGFR, leading to reduced activation of downstream signaling pathways. This can result in decreased cell proliferation and angiogenesis, potentially leading to a reduction in tumor growth . .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-2-5-11(6-3-1)13-10-18-14(16-13)15-9-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMGXVNEZCWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983783 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine | |

CAS RN |

6520-21-4 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1-phenyl-1H-tetrazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5647122.png)

![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)

![5-[(4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5647131.png)

![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)

![9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647184.png)

![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)

![N-[4-(diethylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5647217.png)

![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5647223.png)